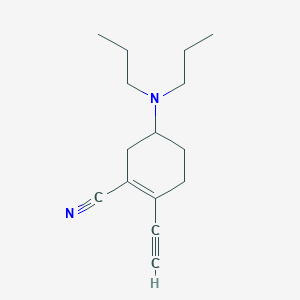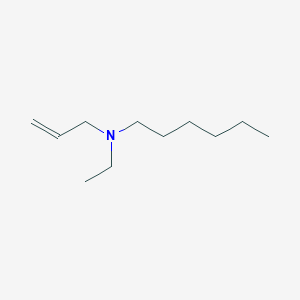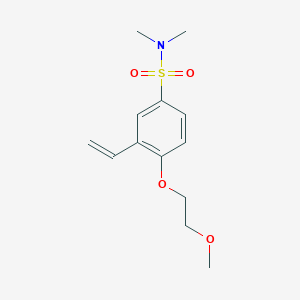
3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate is a chemical compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by its unique structure, which includes a hexyl group, a methyl group, and an ethanesulfonate group attached to the imidazolium core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate typically involves the reaction of 1-methylimidazole with hexyl bromide to form 1-hexyl-3-methylimidazolium bromide. This intermediate is then reacted with ethanesulfonic acid to yield the final product. The reaction conditions often require an inert atmosphere and the use of dry organic solvents to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and other reaction parameters to maximize yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The ethanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted imidazolium salts .
Aplicaciones Científicas De Investigación
3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular membranes, affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
- 1-Hexyl-3-methylimidazolium bromide
- 1-Hexyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate
Comparison: Compared to these similar compounds, 3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate is unique due to its ethanesulfonate group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in specific applications where other imidazolium salts may not be as effective .
Propiedades
Número CAS |
919784-37-5 |
|---|---|
Fórmula molecular |
C12H26N2O3S |
Peso molecular |
278.41 g/mol |
Nombre IUPAC |
ethanesulfonate;3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C10H20N2.C2H6O3S/c1-3-4-5-6-7-12-9-8-11(2)10-12;1-2-6(3,4)5/h8-9H,3-7,10H2,1-2H3;2H2,1H3,(H,3,4,5) |
Clave InChI |
JEBQCESHRMHNTP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C[NH+](C=C1)C.CCS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14185926.png)

![N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14185951.png)
![8-((trans)-3-Fluoropiperidin-4-yloxy)-2-(7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl)quinoline](/img/structure/B14185954.png)

silane](/img/structure/B14185967.png)

![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperidin-1-yl]methanone](/img/structure/B14185973.png)





![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)
